molecular formula C11H12N2O3 B13110009 2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid

2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid

Cat. No.: B13110009
M. Wt: 220.22 g/mol
InChI Key: MTBXENCFNQMOTM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid typically involves the hydroxylation of tryptophan. One common method includes the use of tryptophan hydroxylase, an enzyme that catalyzes the conversion of tryptophan to 5-hydroxytryptophan in the presence of tetrahydrobiopterin, oxygen, and iron .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the enzyme tryptophan hydroxylase, facilitating the large-scale conversion of tryptophan to 5-hydroxytryptophan .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various indole derivatives.

    Biology: Studied for its role in the biosynthesis of serotonin and its effects on neurotransmission.

    Medicine: Investigated for its potential therapeutic effects in treating conditions like depression, anxiety, and sleep disorders due to its role in serotonin production.

    Industry: Utilized in the production of dietary supplements aimed at increasing serotonin levels

Mechanism of Action

The primary mechanism of action of 2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid involves its conversion to serotonin. This conversion is catalyzed by the enzyme aromatic L-amino acid decarboxylase. Serotonin then acts on various serotonin receptors in the brain, influencing mood, sleep, and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its direct role in the biosynthesis of serotonin, a critical neurotransmitter. This makes it particularly valuable in both research and therapeutic contexts, distinguishing it from other indole derivatives .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

2-amino-3-(5-hydroxy-1H-indol-2-yl)propanoic acid

InChI

InChI=1S/C11H12N2O3/c12-9(11(15)16)5-7-3-6-4-8(14)1-2-10(6)13-7/h1-4,9,13-14H,5,12H2,(H,15,16)

InChI Key

MTBXENCFNQMOTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C=C(N2)CC(C(=O)O)N

Origin of Product

United States

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